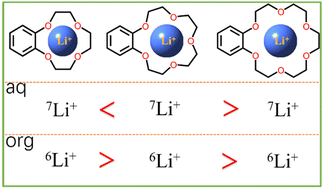The extraction method for the separation of lithium isotopes using B12C4/B15C5/B18C6-ionic liquid systems†
New Journal of Chemistry Pub Date: 2022-12-12 DOI: 10.1039/D2NJ05369A
Abstract
Lithium isotopes play an essential role in the nuclear industry. The extraction method with crown ethers as extractants is considered as one of the promising methods for lithium isotope separation with good application prospects. However, the effects of crown ethers with different cavity sizes in the system containing ionic liquids on isotope enrichment in organic solution/aqueous solution have not been systematically investigated. With three typical benzo crown ethers (B12C4, B15C5 and B18C6) as extractants and the mixtures of ionic liquids and anisole as solvents, the effect of crown ethers on the extraction rate of Li+, separation factor and δ7Li variation in organic solution/aqueous solution was investigated with varied solvent composition, lithium salts and concentration of crown ethers. The order of extraction rates was: B15C5 (40.88%) > B18C6 (38.12%) > B12C4 (23.35%) and the order of isotope separation factors was: B15C5 (1.024) > B12C4 (1.023) > B18C6 (1.010) under optimized conditions. The δ7Li in aqueous solution of B15C5 systems was higher than those corresponding to the B12C4 and B18C6 system while the δ7Li in the organic solution of the B12C4 systems was more negative than those corresponding to the B15C5 and B18C6 system. So, B12C4 systems achieve better 6Li enrichment in the organic phase and B15C5 systems achieve better 7Li enrichment in the aqueous phase.


Recommended Literature
- [1] Sample preparation procedures for accurate and precise isotope analysis of Pb in peat by multiple collector (MC)-ICP-MS†‡
- [2] Electronic structure of twisted and planar rubrene molecules: a density functional study†
- [3] Chimeric GNA/DNA metal-mediated base pairs†
- [4] Correction: Statistical theory of polarizable target compound impregnation into a polymer coil under the influence of an electric field
- [5] Enhanced photocatalytic performance of direct Z-scheme g-C3N4–TiO2 photocatalysts for the decomposition of formaldehyde in air
- [6] Back cover
- [7] Heterocyclic polyfluoro-compounds. Part XVII. Ethanolysis of perfluoro-(2-methyl-2H-azirine)
- [8] Modification of block copolymer vesicles: what will happen when AB diblock copolymer is block-extended to an ABC triblock terpolymer?†
- [9] Vitamin K status in healthy volunteers
- [10] Magnetic PEDOT hollow capsules with single holes†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 14941-53-8









